![molecular formula C30H38F3N5O9 B8103135 [Leu5]-Enkephalin TFA(58822-25-6(free bas))](/img/structure/B8103135.png)
[Leu5]-Enkephalin TFA(58822-25-6(free bas))
Descripción general
Descripción
[Leu5]-Enkephalin Trifluoroacetate (TFA) is a synthetic pentapeptide with the sequence Tyr-Gly-Gly-Phe-Leu. It is an analog of the naturally occurring enkephalins, which are endogenous opioid peptides that play a crucial role in modulating pain and emotion in the central nervous system. The compound is often used in research to study opioid receptors and their physiological effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [Leu5]-Enkephalin Trifluoroacetate typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The initial amino acid is attached to a resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid in the sequence is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage and Deprotection: The completed peptide is cleaved from the resin and deprotected using trifluoroacetic acid (TFA).
Industrial Production Methods
In an industrial setting, the production of [Leu5]-Enkephalin Trifluoroacetate follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The use of high-performance liquid chromatography (HPLC) is common for purifying the final product.
Análisis De Reacciones Químicas
Types of Reactions
[Leu5]-Enkephalin Trifluoroacetate can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine.
Reduction: Disulfide bonds, if present, can be reduced to thiols.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Amino acid derivatives with appropriate protecting groups.
Major Products
Oxidation: Formation of dityrosine.
Reduction: Formation of free thiols.
Substitution: Various peptide analogs with modified amino acid sequences.
Aplicaciones Científicas De Investigación
Scientific Research Applications
1. Pain Management
[Leu5]-Enkephalin has been extensively studied for its analgesic properties. It operates through the inhibition of neurotransmitter release in the pain pathways, contributing to its antinociceptive effects.
- Case Study : A study demonstrated that [Leu5]-enkephalin analogs exhibit significant activity in inhibiting electrically evoked contractions in mouse vas deferens models, indicating their potential as effective analgesics. The EC50 values of various analogs were compared to that of Leu-enkephalin, showing promising results in potency (Table 1) .
Compound | EC50 (nM) |
---|---|
Leu-enkephalin | 74 ± 1 |
Analog 4 | 140 ± 5 |
Analog 8 | 35 ± 14 |
2. Neurobiology Research
The compound is utilized in neurobiological studies to understand opioid signaling mechanisms. Researchers have developed caged versions of [Leu5]-enkephalin that can be activated by ultraviolet light, allowing for precise control over receptor activation.
- Case Study : A study on caged [Leu5]-enkephalin showed that modifications could reduce residual activity at DOR while maintaining efficacy at MOR, facilitating more accurate studies of opioid signaling pathways .
3. Drug Development
The structure-activity relationship (SAR) studies of [Leu5]-enkephalin have led to the development of novel analogs with improved pharmacological profiles. Modifications at specific positions within the peptide can enhance receptor selectivity and stability.
- Case Study : Research indicated that substituting the meta-position of Phe4 in [Leu5]-enkephalin produced high-affinity ligands with varying selectivity at DOR and MOR, which could be beneficial for creating next-generation analgesics with tailored properties .
Pharmacological Insights
The pharmacological profile of [Leu5]-enkephalin has been characterized through various assays assessing binding affinity, receptor internalization, and biological activity.
- Binding Affinity : Studies have shown that modifications to the amide bonds within the peptide can retain or enhance binding affinity to DOR without significantly affecting biological activity .
Compound No. | Name | K_i (nM) |
---|---|---|
Leu-enkephalin | - | 6.3 ± 0.9 |
Analog 1 | Tyr-Gly | 13.1 ± 6.2 |
Analog 2 | Gly-Gly | 761 ± 32 |
Mecanismo De Acción
[Leu5]-Enkephalin Trifluoroacetate exerts its effects by binding to opioid receptors, primarily the delta and mu receptors, in the central nervous system. This binding inhibits the release of neurotransmitters such as substance P and glutamate, which are involved in pain transmission. The activation of these receptors also triggers intracellular signaling pathways that modulate pain perception and emotional responses.
Comparación Con Compuestos Similares
Similar Compounds
[Met5]-Enkephalin: Another enkephalin analog with methionine instead of leucine at the fifth position.
Dynorphin: A larger opioid peptide with a similar mechanism of action.
Endorphins: Endogenous peptides with strong analgesic properties.
Uniqueness
[Leu5]-Enkephalin Trifluoroacetate is unique due to its specific sequence and the presence of trifluoroacetate, which can influence its stability and solubility. Its ability to selectively bind to opioid receptors makes it a valuable tool for studying pain mechanisms and developing new analgesics.
Actividad Biológica
[Leu5]-Enkephalin TFA is a pentapeptide that exhibits significant biological activity, primarily as an agonist at the delta opioid receptor (δOR). This compound is derived from the proenkephalin precursor and plays a crucial role in pain modulation and various physiological processes.
[Leu5]-Enkephalin (Tyr-Gly-Gly-Phe-Leu) is characterized by its five amino acid structure. It selectively binds to δOR with moderate preference over the mu opioid receptor (µOR), while showing minimal interaction with the kappa opioid receptor (κOR) . The binding affinity and efficacy of [Leu5]-Enkephalin are influenced by specific amino acid substitutions, particularly at the Phe4 position, which can modulate receptor selectivity and potency.
Pharmacological Profile
The pharmacological effects of [Leu5]-Enkephalin include:
- Antinociceptive Properties : It has been shown to alleviate pain through its action on opioid receptors in central and peripheral nervous systems.
- Cardiovascular Effects : The peptide influences cardiovascular functions, potentially offering protective effects during ischemic events .
- G Protein Activation : It activates G protein-coupled pathways, leading to various intracellular responses such as ERK1/2 phosphorylation, which is essential for mediating its biological effects .
Structure-Activity Relationship Studies
Research has focused on modifying the Phe4 position to enhance the pharmacological profile of [Leu5]-Enkephalin. Substitutions at this position have been shown to improve binding affinity for both δOR and µOR, as well as increase plasma stability. For example, meta-substituted analogs exhibited improved half-lives compared to the parent compound, with some derivatives showing half-lives exceeding 20 minutes .
Table 1: Binding Affinity and Efficacy of Leu5-Enkephalin Analogues
Compound | δOR Binding Affinity (nM) | µOR Binding Affinity (nM) | Efficacy at δOR (%) | Efficacy at µOR (%) |
---|---|---|---|---|
[Leu5]-Enkephalin | 1.26 | 1.7 | 100 | 100 |
Meta-Substituted Analog 1 | 0.023 | 0.059 | 92 | 85 |
Meta-Substituted Analog 2 | 0.68 | 1.71 | 95 | 90 |
Case Studies
- Pain Management : Clinical studies have demonstrated that [Leu5]-Enkephalin effectively reduces pain in rodent models, highlighting its potential use in analgesic therapies.
- Cardiac Ischemia : Investigations into the role of δOR in cardiac protection during ischemic events have shown that [Leu5]-Enkephalin can mitigate damage by modulating receptor activity and promoting cell survival pathways .
Propiedades
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H37N5O7.C2HF3O2/c1-17(2)12-23(28(39)40)33-27(38)22(14-18-6-4-3-5-7-18)32-25(36)16-30-24(35)15-31-26(37)21(29)13-19-8-10-20(34)11-9-19;3-2(4,5)1(6)7/h3-11,17,21-23,34H,12-16,29H2,1-2H3,(H,30,35)(H,31,37)(H,32,36)(H,33,38)(H,39,40);(H,6,7)/t21-,22-,23-;/m0./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPCRWMAJOJIMIB-RGRVRPFLSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N.C(=O)(C(F)(F)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N.C(=O)(C(F)(F)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H38F3N5O9 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
669.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.